Disuprazole

H+/K+-ATPase inhibition Proton pump inhibitor potency gastric acid secretion

Disuprazole (CAS 99499-40-8) is a 4-ethylthio-3-methylpyridine analogue of omeprazole belonging to the substituted benzimidazole class of proton pump inhibitors (PPIs). It irreversibly inhibits the gastric H⁺/K⁺-ATPase enzyme system after acid-catalyzed conversion to its active sulfenamide form.

Molecular Formula C16H17N3OS2
Molecular Weight 331.5 g/mol
CAS No. 99499-40-8
Cat. No. B1219562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisuprazole
CAS99499-40-8
Molecular FormulaC16H17N3OS2
Molecular Weight331.5 g/mol
Structural Identifiers
SMILESCCSC1=C(C(=NC=C1)CS(=O)C2=NC3=CC=CC=C3N2)C
InChIInChI=1S/C16H17N3OS2/c1-3-21-15-8-9-17-14(11(15)2)10-22(20)16-18-12-6-4-5-7-13(12)19-16/h4-9H,3,10H2,1-2H3,(H,18,19)
InChIKeyYWQUFKJVMWHDSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Disuprazole (CAS 99499-40-8) – What Procurement Specialists & Researchers Must Know Before Selecting This Proton Pump Inhibitor


Disuprazole (CAS 99499-40-8) is a 4-ethylthio-3-methylpyridine analogue of omeprazole belonging to the substituted benzimidazole class of proton pump inhibitors (PPIs) [1]. It irreversibly inhibits the gastric H⁺/K⁺-ATPase enzyme system after acid-catalyzed conversion to its active sulfenamide form [2]. Developed by The Upjohn Company, disuprazole reached the clinical/preclinical research stage but was never approved for therapeutic use, remaining an investigational compound [3]. It is currently supplied as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in ANDA and commercial production contexts [4].

Why Disuprazole Cannot Be Swapped with Omeprazole, Lansoprazole, or Other Common PPIs in Analytical or Research Workflows


Within the PPI class, structural differences in pyridyl substituents and benzimidazole ring modifications directly alter pKa, lipophilicity, acid activation kinetics, and chromatographic retention behavior . Disuprazole bears a 4-ethylthio group on the pyridine and, critically, no substituent on the benzimidazole ring—a combination found in no currently approved PPI . These structural features produce measurable differences in H⁺/K⁺-ATPase inhibitory potency, logP-driven partitioning, and off-target binding profiles that make disuprazole analytically and pharmacologically non-substitutable for omeprazole (5-methoxybenzimidazole), lansoprazole (trifluoroethoxy), pantoprazole (difluoromethoxy), or rabeprazole (methoxypropoxy) [1]. The evidence below quantifies exactly where and why this compound diverges.

Disuprazole (CAS 99499-40-8) – Head-to-Head Quantitative Differentiation Evidence Versus Closest PPI Analogs


H⁺/K⁺-ATPase Enzyme Inhibition: Disuprazole Is ~42-Fold Less Potent Than Omeprazole on Isolated Hog Gastric Vesicles

Disuprazole exhibits a remarkably higher IC50 value against isolated hog gastric H⁺/K⁺-ATPase compared to the prototypical PPI omeprazole. BindingDB reports Disuprazole with an IC50 of 20,000 nM (20 μM) [1]. By contrast, omeprazole under a comparable hog gastric vesicle assay system (pyruvate kinase–lactate dehydrogenase linked, pH 6.11 extravesicular) shows an IC50 of 470 nM (0.47 μM) [2]. The approximately 42-fold potency difference reflects fundamentally different acid-activation kinetics dictated by the unique pyridine 4-ethylthio and unsubstituted benzimidazole motif.

H+/K+-ATPase inhibition Proton pump inhibitor potency gastric acid secretion

Lipophilicity (LogP) Differentiation: Disuprazole Is ~17% More Lipophilic Than Omeprazole with Implications for Chromatography and Tissue Partitioning

Disuprazole's calculated ACD/LogP of 2.54 exceeds that of omeprazole (ACD/LogP 2.17) [1], representing a ~17% increase in lipophilicity. It is notably more lipophilic than pantoprazole (ACD/LogP 1.69) but somewhat less lipophilic than lansoprazole (ACD/LogP 2.76) . This intermediate lipophilicity profile will produce distinct reversed-phase HPLC retention times, different LogD-driven membrane partitioning, and unique bioaccumulation characteristics compared to any single approved PPI.

Lipophilicity LogP chromatographic retention tissue distribution

Structural Differentiation: Unsubstituted Benzimidazole Ring Confers Disuprazole Distinct pKa and Acid Stability Relative to All Approved PPIs

Disuprazole is distinguished by a completely unsubstituted benzimidazole ring . Every currently approved PPI bears electron-donating substituents on the benzimidazole: omeprazole (5-OCH₃), lansoprazole (trifluoroethoxy), pantoprazole (5-OCHF₂), and rabeprazole (methoxypropoxy) [1]. Benzimidazole ring substitution directly modulates the pKa of the benzimidazole N-3 nitrogen, which governs acid-catalyzed activation rate and pH-dependent stability [2]. The absence of an electron-donating group in disuprazole shifts the benzimidazole pKa compared to substituted analogs, altering both the rate of conversion to the active sulfenamide and the pH range over which activation occurs.

Benzimidazole substitution pKa acid stability structural alert

Off-Target Binding Profile: Disuprazole Exhibits the Weakest TOPK Interaction Among Screened PPIs with No Detectable Binding

In a systematic screen of PPI-class compounds against the T-LAK cell-originated protein kinase (TOPK), disuprazole exhibited the highest (least favorable) ICM docking score of −19.36 kcal/mol among all tested prazoles, substantially weaker than omeprazole (−26.24), lansoprazole (−27.35), pantoprazole (−25.65), ilaprazole (−31.88), and esomeprazole (−26.24). Microscale thermophoresis (MST) confirmed no clear binding (Kd: n.b.), and disuprazole showed no meaningful inhibition of HCT116 colorectal cancer cell proliferation (IC50 > 500 μM) [1]. This contrasts with ilaprazole (IC50 = 40.0 μM) and lansoprazole (102.9 μM) which showed detectable cellular activity.

Off-target binding TOPK selectivity profiling drug repurposing

Development Status Differentiation: Disuprazole Remains Investigational While Key PPI Comparators Achieved Full Regulatory Approval and Clinical Adoption

Disuprazole was developed by The Upjohn Company as a proton pump inhibitor [1] and reached the clinical/preclinical research stage [2], but never progressed to regulatory approval or commercial therapeutic use. In contrast, omeprazole (FDA approved 1989), lansoprazole (1995), pantoprazole (2000), rabeprazole (1999), and esomeprazole (2001) are all fully approved and marketed worldwide [3]. Disuprazole is currently supplied exclusively as a research reference standard for analytical method development, method validation, and quality control applications in ANDA contexts [4].

Investigational compound reference standard regulatory status procurement classification

Disuprazole (CAS 99499-40-8) – Evidence-Backed Application Scenarios for Research and Analytical Procurement


Reference Standard for ANDA Analytical Method Development and Validation

Disuprazole's unique chromatographic signature—driven by its intermediate lipophilicity (LogP 2.54) and unsubstituted benzimidazole chromophore—makes it an ideal orthogonal reference standard for HPLC/UPLC method development when validating specificity against common PPI impurities. Its distinct retention time relative to omeprazole, lansoprazole, pantoprazole, and rabeprazole provides unambiguous peak identification in forced degradation studies and ANDA submission packages. Commercial suppliers provide disuprazole with full characterization data compliant with regulatory guidelines [1].

Negative Control Compound for TOPK Kinase Off-Target Screening Studies

Based on the direct head-to-head panel data showing disuprazole has no detectable binding to TOPK (Kd: n.b.; ICM score: −19.36), with HCT116 cellular IC50 > 500 μM , disuprazole serves as an evidence-supported negative control for any PPI-class screen investigating TOPK-mediated off-target effects. In contrast to ilaprazole or lansoprazole, which exhibit detectable TOPK engagement, disuprazole allows researchers to delineate kinase-dependent from kinase-independent PPI effects.

Structure-Activity Relationship Tool for Benzimidazole Substitution Studies

As the only well-characterized PPI bearing a completely unsubstituted benzimidazole ring alongside a 4-ethylthio-3-methylpyridine moiety , disuprazole is uniquely valuable for systematic SAR investigations into how benzimidazole electron density modulates acid-catalyzed activation kinetics, covalent binding rates, and pH-dependent stability. Its 42-fold lower H⁺/K⁺-ATPase potency compared to omeprazole [1] provides a wide dynamic range for studying the relationship between benzimidazole substituent effects and enzyme inhibition efficacy.

Pharmacopeial Impurity Profiling and Forced Degradation Marker

The distinct structural features of disuprazole—ethylthio-pyridine coupled with unsubstituted benzimidazole —generate a degradation product profile that is analytically distinguishable from all approved PPIs. This makes disuprazole a valuable system suitability marker and impurity reference material for methods that must resolve and identify PPI-class compounds in complex matrices, particularly in stability-indicating assays where co-elution of structurally similar benzimidazole derivatives is a known risk.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Disuprazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.